molecular formula C18H11N3O2S B11933724 (5Z)-5-{[4-(pyridin-4-yl)quinolin-6-yl]methylidene}-1,3-thiazolidine-2,4-dione CAS No. 1497419-94-9

(5Z)-5-{[4-(pyridin-4-yl)quinolin-6-yl]methylidene}-1,3-thiazolidine-2,4-dione

Cat. No.: B11933724
CAS No.: 1497419-94-9
M. Wt: 333.4 g/mol
InChI Key: QDITZBLZQQZVEE-UHFFFAOYSA-N
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Description

GSK1059615 is a small molecule that functions as a dual inhibitor of phosphatidylinositol 3-kinase and mammalian target of rapamycin. It has been investigated for its potential therapeutic applications in various cancers, including lymphoma, solid tumors, endometrial cancer, and metastatic breast cancer .

Preparation Methods

The synthesis of GSK1059615 involves multiple steps, starting with the preparation of the core structure, which is a thiazolidinone derivative. The synthetic route typically includes the following steps:

Chemical Reactions Analysis

GSK1059615 undergoes various chemical reactions, including:

Scientific Research Applications

Mechanism of Action

GSK1059615 exerts its effects by inhibiting the activity of phosphatidylinositol 3-kinase and mammalian target of rapamycin. These enzymes are key components of the phosphatidylinositol 3-kinase-AKT-mammalian target of rapamycin signaling pathway, which regulates various cellular processes, including cell growth, proliferation, and survival. By inhibiting these enzymes, GSK1059615 disrupts the signaling pathway, leading to reduced cell proliferation and increased cell death .

Comparison with Similar Compounds

GSK1059615 is unique in its ability to simultaneously inhibit both phosphatidylinositol 3-kinase and mammalian target of rapamycin, making it a potent dual inhibitor. Similar compounds include:

GSK1059615 stands out due to its dual inhibitory action, which provides a more comprehensive blockade of the phosphatidylinositol 3-kinase-AKT-mammalian target of rapamycin signaling pathway, potentially leading to more effective therapeutic outcomes.

Properties

IUPAC Name

5-[(4-pyridin-4-ylquinolin-6-yl)methylidene]-1,3-thiazolidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H11N3O2S/c22-17-16(24-18(23)21-17)10-11-1-2-15-14(9-11)13(5-8-20-15)12-3-6-19-7-4-12/h1-10H,(H,21,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDITZBLZQQZVEE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NC=CC(=C2C=C1C=C3C(=O)NC(=O)S3)C4=CC=NC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H11N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601169326
Record name 5-[[4-(4-Pyridinyl)-6-quinolinyl]methylene]-2,4-thiazolidinedione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601169326
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

333.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1497419-94-9
Record name 5-[[4-(4-Pyridinyl)-6-quinolinyl]methylene]-2,4-thiazolidinedione
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1497419-94-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-[[4-(4-Pyridinyl)-6-quinolinyl]methylene]-2,4-thiazolidinedione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601169326
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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